molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Cat. No.: B2871875
CAS No.: 1388300-73-9
M. Wt: 234.215
InChI Key: LMCGOWGCTGIZAF-UHFFFAOYSA-N
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Description

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.

    Coupling Reactions: Boronic acids or halides, palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products

    Reduction: 3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl or heteroaryl derivatives.

Scientific Research Applications

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with an amino group instead of a nitro group.

    3-[(1,3-dimethyl-4-chloro-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with a chloro group instead of a nitro group.

    3-[(1,3-dimethyl-4-methyl-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine imparts unique electronic properties, making it a valuable intermediate for further functionalization and the development of compounds with specific biological activities .

Properties

IUPAC Name

3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGOWGCTGIZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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